molecular formula C29H35NO9 B130251 4-O-Methylyellamycin A CAS No. 146565-63-1

4-O-Methylyellamycin A

Cat. No. B130251
M. Wt: 541.6 g/mol
InChI Key: XZADFAXSPDJHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Methylyellamycin A is a natural product that has been discovered from the fermentation broth of Streptomyces sp. YIM 130001. This compound belongs to the macrolide family and has been found to have potent anti-tumor activity.

Scientific Research Applications

Antibiotic Production and Antitumor Activity

  • Microbial Methylation in Antibiotic Production: A study by Johdo et al. (1992) explored the microbial 4-O-methylation in the production of new anthracycline antibiotics, including 4-O-methylyellamycin A. This process led to the creation of several derivatives with varying cytotoxicity and antitumor activities, demonstrating the potential of microbial methylation in developing new antibiotic compounds (Johdo et al., 1992).

Enzymatic Action and Biotechnological Potential

  • Catechol 4-O-Methyltransferase in Biosynthesis: Nelson et al. (2007) characterized SafC, an O-methyltransferase involved in the biosynthesis of saframycin, a member of the saframycin/safracin/ecteinascidin family with potent antitumor properties. SafC catalyzes the O-methylation of catechol derivatives, highlighting its biotechnological potential as a methyltransferase with unique regioselectivity, which can be significant in the context of 4-O-methylyellamycin A and related compounds (Nelson et al., 2007).

Insights into Biosynthetic Pathways

  • Post-Polyketide Synthase (PKS) Tailoring Enzymes: Research by Remsing et al. (2002) on mithramycin, an aureolic acid-type antimicrobial and antitumor agent, revealed novel insights into post-PKS tailoring steps. The study found that modifying tailoring enzymes can lead to the production of new aureolic acid-type compounds, offering a deeper understanding of biosynthetic pathways that could apply to 4-O-methylyellamycin A (Remsing et al., 2002).

Mechanisms of Antibiotic Biosynthesis and Modification

  • "Trojan Horse" Antibiotics: Zeng et al. (2012) investigated the biosynthesis of albomycin δ(2), a “Trojan horse” antibiotic, uncovering the role of methyltransferases in modifying the antibiotic's structure. This research provides a template for understanding and manipulating similar biosynthetic processes in compounds like 4-O-methylyellamycin A (Zeng et al., 2012).

properties

CAS RN

146565-63-1

Product Name

4-O-Methylyellamycin A

Molecular Formula

C29H35NO9

Molecular Weight

541.6 g/mol

IUPAC Name

7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C29H35NO9/c1-6-29(36)12-19(39-20-11-17(30(3)4)24(31)13(2)38-20)15-10-16-22(27(34)23(15)28(29)35)25(32)14-8-7-9-18(37-5)21(14)26(16)33/h7-10,13,17,19-20,24,28,31,34-36H,6,11-12H2,1-5H3

InChI Key

XZADFAXSPDJHAH-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N(C)C)O

synonyms

4-O-methylyellamycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-Methylyellamycin A
Reactant of Route 2
4-O-Methylyellamycin A
Reactant of Route 3
4-O-Methylyellamycin A
Reactant of Route 4
4-O-Methylyellamycin A
Reactant of Route 5
4-O-Methylyellamycin A
Reactant of Route 6
4-O-Methylyellamycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.